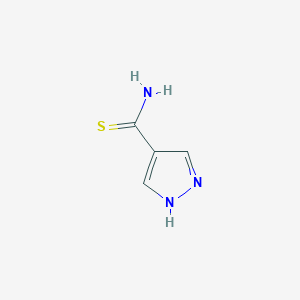

1H-Pyrazole-4-carbothioamide

カタログ番号 B2770953

CAS番号:

1017781-31-5

分子量: 127.17

InChIキー: DWCBNBCZIUCDGP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

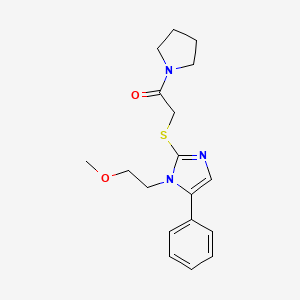

説明

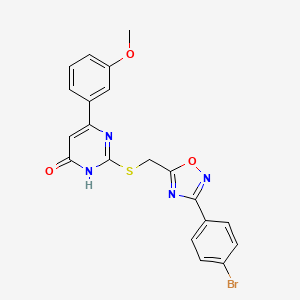

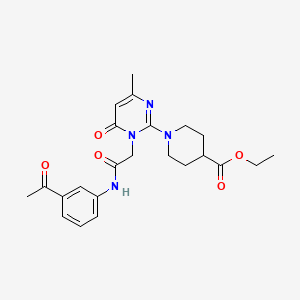

1H-Pyrazole-4-carbothioamide is a compound with the IUPAC name 1-phenyl-1H-pyrazole-4-carbothioamide . It has a molecular weight of 203.27 and is a powder at room temperature . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1H-Pyrazole-4-carbothioamide involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is carried out in water in the presence of tetrabutylammonium hydroxide under microwave irradiation .Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbothioamide includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbothioamide is a white solid with a melting point of 178-180°C . Its InChI code is 1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H, (H2,11,14) .科学的研究の応用

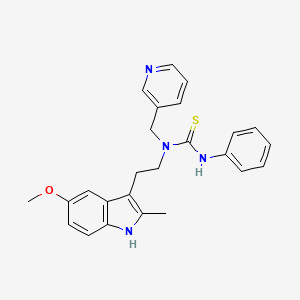

- Pyrazole derivatives, including 1H-pyrazole-4-carbothioamide, have been investigated for their anti-inflammatory potential. In particular, they exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of inflammatory prostaglandins. These compounds may offer an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

- Molecular docking studies have shown that certain 1H-pyrazole-4-carbothioamide derivatives act as promising COX-2 inhibitors. Compounds like 3d, 3e, 3h, and 3n demonstrated favorable results compared to celecoxib (a reference drug). Selective COX-2 inhibitors are crucial for managing inflammation-related conditions .

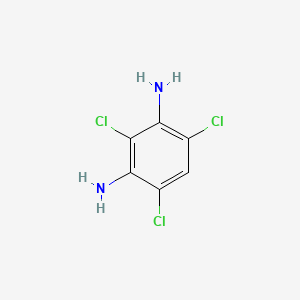

- A one-pot multicomponent catalytic synthesis of 1H-pyrazole-4-carbothioamide derivatives has been developed. This efficient method involves hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes. The protocol offers high yields, versatility, simplicity, and short reaction times .

- Substituted pyrazolines, including 1H-pyrazole-4-carbothioamide, exhibit diverse biological activities. These range from antitumor and antibacterial effects to antifungal, antiviral, antiparasitic, anti-tubercular, and insecticidal properties .

- The synthesis of 1H-pyrazole-4-carbothioamide involves cyclocondensation reactions, where chalcone and thiosemicarbazide react in ethanolic NaOH solution. This heterocyclic compound holds promise for further exploration .

- Researchers have devised rapid and effective “one-pot” methods for synthesizing pyrazoles from (hetero)arenes and carboxylic acids. Such approaches facilitate the preparation of diverse pyrazole derivatives, including 1H-pyrazole-4-carbothioamide .

Anti-Inflammatory Properties

COX-2 Inhibition

Synthesis and Catalysis

Biological Activities

Heterocyclic Chemistry

Swift Synthesis Methods

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-pyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBNBCZIUCDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)

![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)